5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H7BrN2O3 |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-4-2-1-3-5(6)9-13-7(10(14)15)8(12)16-9/h1-4H,12H2,(H,14,15) |
InChI Key |
UVQGNJOVPDYGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(O2)N)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Oxazole Ring Formation
- Starting Materials: Typically, 2-bromophenyl-substituted precursors such as 2-bromobenzoyl derivatives or α-haloketones are employed.
- Method: The oxazole ring is formed via cyclization reactions involving α-haloketones and amides or related intermediates. This process often uses dehydrating agents or acidic/basic conditions to promote ring closure.
- Example: Cyclization of 2-bromobenzoyl chloride with amino acid derivatives or amides under controlled temperature to yield the oxazole core with the bromophenyl substituent at position 2.
One-Pot Synthesis via Carboxylic Acid Activation and Cyclization
- Reagents: Carboxylic acids are activated using triflylpyridinium salts or similar reagents to form acylpyridinium intermediates.
- Process: The activated intermediate is trapped with isocyanoacetates or tosylmethyl isocyanide to form the oxazole ring directly.
- Advantages: This method offers a streamlined, efficient synthesis with broad substrate scope and functional group tolerance, allowing incorporation of the bromophenyl group and amino substituents in fewer steps.
- Reference: A recent method demonstrated rapid synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids with good yields and scalability.
Functional Group Introduction via Coupling Reactions
- Suzuki-Miyaura Coupling: The bromophenyl group can be introduced or modified using palladium-catalyzed cross-coupling reactions between boronic acid derivatives and halogenated oxazole intermediates.
- Amidation: Formation of the amino group or carboxamide functionalities can be achieved through amidation of carboxylic acid derivatives with suitable amines under controlled conditions.
- Industrial Scale: Continuous flow reactors and automated synthesis platforms optimize these coupling and amidation steps for large-scale production.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxazole ring formation | α-Haloketone + amide, dehydrating agent | 0–80 °C | 3–18 hours | 60–85 | Control of stoichiometry critical |
| Carboxylic acid activation | Triflylpyridinium salt, DMAP base | Room temp to 40 °C | 1–3 hours | 70–90 | Enables direct oxazole formation |
| Isocyanoacetate trapping | Isocyanoacetates or tosylmethyl isocyanide | Room temp to 40 °C | 1–3 hours | 65–85 | Functional group tolerance demonstrated |
| Suzuki-Miyaura coupling | Pd catalyst, boronic acid, base (e.g., Cs2CO3) | 80–120 °C | 12–24 hours | 75–90 | Introduces bromophenyl substituent |
| Amidation | Acid chloride + amine, solvent (e.g., acetonitrile) | 0–5 °C initially | 2–6 hours | 80–95 | Slow addition minimizes side reactions |
- The one-pot synthesis approach using triflylpyridinium salts has been shown to provide high yields and functional group tolerance, including for sterically hindered and sensitive substrates.
- Recovery and reuse of bases such as DMAP in the activation step enhance the sustainability and cost-effectiveness of the process.
- Cyclization reactions require precise control of temperature and stoichiometry to minimize side products and maximize regioselectivity.
- Palladium-catalyzed coupling reactions are effective for introducing or modifying the bromophenyl substituent, with continuous flow methods improving scalability and safety.
- Purification typically involves flash column chromatography and recrystallization to achieve >95% purity, confirmed by NMR and HPLC analyses.
| Preparation Method | Key Reagents/Intermediates | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Cyclization of α-haloketones | α-Haloketone, amide, dehydrating agent | Established, regioselective | Multi-step, sensitive to conditions | 60–85 |
| One-pot carboxylic acid activation | Triflylpyridinium salt, isocyanoacetates | Streamlined, broad scope | Requires specialized reagents | 70–90 |
| Suzuki-Miyaura coupling | Pd catalyst, boronic acid, base | Efficient bromophenyl introduction | Catalyst cost, reaction time | 75–90 |
| Amidation | Acid chloride, amine | High purity, scalable | Requires careful temperature control | 80–95 |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-oxazole derivatives, while reduction of the bromophenyl group can produce phenyl-oxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 5-amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid exhibit significant antimicrobial properties. A study highlighted the synthesis of several oxazole derivatives, which were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound Derivative | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 62.5 | Staphylococcus aureus |
| 125 | Escherichia coli |
Antibiofilm Activity
In addition to antimicrobial effects, this compound has shown potential in inhibiting biofilm formation. The ability to disrupt biofilms is crucial in clinical settings where bacterial resistance is a concern. The same study reported that certain oxazole derivatives effectively inhibited biofilm formation on inert substrates .
Case Study 1: Synthesis and Evaluation
A recent study focused on the synthesis of new derivatives based on the oxazole scaffold. The research involved evaluating these compounds for their antimicrobial and antibiofilm activities using various assays. The findings confirmed that modifications to the phenyl moiety significantly influenced biological activity .
Key Findings:
- The introduction of different substituents on the oxazole ring improved antibacterial efficacy.
- Compounds were subjected to toxicity assessments using Daphnia magna, indicating acceptable safety profiles for potential therapeutic applications.
Case Study 2: Structure-Activity Relationship
Another investigation explored the structure-activity relationship (SAR) of oxazole derivatives, including this compound. This study revealed that specific structural modifications could enhance both antimicrobial potency and selectivity against pathogenic bacteria .
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following compounds share the 1,3-oxazole-4-carboxylic acid scaffold but differ in substituents:
| Compound Name | Substituents (Positions) | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| 5-Amino-2-(2-bromophenyl)-1,3-oxazole-4-COOH | 2-Bromophenyl (2), NH₂ (5) | C₁₀H₇BrN₂O₃ | Bromine at phenyl ortho position |
| 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-COOH | 2-Methylpyridin-4-yl (2) | C₁₀H₈N₂O₃ | Pyridine ring replaces phenyl |
| 4-Methyl-2-phenyl-1,3-oxazole-5-COOH | Phenyl (2), CH₃ (4) | C₁₁H₉NO₃ | Methyl at position 4, no bromine |
| 5-Methyl-2-phenyl-1,3-oxazole-4-COOH | Phenyl (2), CH₃ (5) | C₁₁H₉NO₃ | Methyl at position 5 |
| 5-(4-Bromophenyl)-1,3-oxazole-4-COOH | 4-Bromophenyl (5) | C₁₀H₆BrNO₃ | Bromine at phenyl para position |
| 5-(2-Fluorophenyl)-1,3-oxazole-4-COOH | 2-Fluorophenyl (5) | C₁₀H₆FNO₃ | Fluorine substituent instead of bromine |
Key Observations :
Physicochemical Properties
Melting Points and Purity:
Trends :
Commercial Availability and Specifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
